3-Methoxy-1,5-diazocane 2HCl
Description
3-Methoxy-1,5-diazocane 2HCl is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a diazocane ring substituted with a methoxy group and two hydrochloride ions.
Properties
IUPAC Name |
3-methoxy-1,5-diazocane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-7-5-8-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQKFLJKTDTSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,5-diazocane 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazocane derivative with methanol in the presence of hydrochloric acid. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, adhering to principles of green chemistry. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,5-diazocane 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazocane derivatives .
Scientific Research Applications
3-Methoxy-1,5-diazocane 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,5-diazocane 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-1,5-diazocane 2HCl include other diazocane derivatives and methoxy-substituted heterocycles. Examples include:
- 1,5-Diazocane
- 3-Methoxy-1,4-diazocane
- 3-Methoxy-1,6-diazocane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of two hydrochloride ions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methoxy-1,5-diazocane 2HCl is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its pharmacological properties, including antiproliferative, antibacterial, and antioxidative effects. Understanding these activities is crucial for developing therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of diazole compounds, characterized by a five-membered ring containing two nitrogen atoms. The methoxy group enhances its lipophilicity, potentially influencing its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 1.2 to 5.3 μM in different assays. For instance:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 1.2 | Higher potency |
| HCT116 | 3.7 | Comparable |
| HEK293 | 5.3 | Lower potency |
These results indicate that the compound may serve as a promising candidate for cancer treatment, particularly in breast cancer (MCF-7) models .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
These findings suggest that the compound possesses selective antibacterial properties, particularly against E. faecalis .
Antioxidative Activity
In addition to its antiproliferative and antibacterial effects, this compound has demonstrated antioxidative capabilities. Comparative studies showed that the compound's antioxidative activity surpassed that of standard antioxidants like BHT in various assays . This property may contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.
Case Studies
Several case studies have been conducted to explore the biological activity of diazole derivatives, including this compound:
- Cancer Cell Studies : In vitro tests on multiple cancer cell lines revealed that compounds similar to 3-Methoxy-1,5-diazocane exhibited selective toxicity towards malignant cells while sparing normal cells.
- In Vivo Models : Animal studies demonstrated that administration of the compound led to significant tumor reduction in xenograft models without severe side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
